2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a combination of oxazole, benzenesulfonyl, piperidine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride in the presence of sulfuric acid.
Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving the benzenesulfonyl derivative and a suitable piperidine precursor.
Pyrimidine Attachment: Finally, the pyrimidine moiety is attached via a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce waste. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
2-({1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
2-methyl-4-[4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-15-23-19(14-27-15)17-5-7-18(8-6-17)29(25,26)24-11-2-4-16(12-24)13-28-20-21-9-3-10-22-20/h3,5-10,14,16H,2,4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSQTZSEDXLECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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